N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, which includes “N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine”, often starts with the reaction of an aminothiophene carboxylate with urea . The specific synthesis process for “N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is not explicitly mentioned in the available literature.Scientific Research Applications
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, similar to the one , have shown antiviral activity against viruses like the Newcastle disease virus, comparable to commercial antiviral drugs such as Ribavirin .
Psoriasis Treatment
Derivatives of N-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent and selective inhibitors for the treatment of psoriasis through oral administration in mouse models .
Heterocyclic Compound Synthesis
Heterocyclic compounds are a significant class of organic compounds with diverse applications. Extensive synthetic research has been conducted on these compounds due to their synthetic utility .
Antimicrobial Activity
A series of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized for their antimicrobial activity .
Anticancer Agents
Thienopyrimidine derivatives have been evaluated as PI3K inhibitors against various isomers and for their anticancer activity against NCI 60 cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted on novel N-pyridine substituted thieno[2,3-d]pyrimidines derivatives to understand their interactions with biological targets .
Mechanism of Action
Target of Action
The primary target of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of glucose metabolism.
Mode of Action
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine interacts with its target by binding to the acetyl-CoA carboxylase enzyme . This interaction inhibits the enzyme’s activity, leading to changes in cellular metabolic processes.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . This disruption can affect downstream effects such as energy production and storage, membrane structure, and signaling processes.
Pharmacokinetics
It has been suggested that the compound has better pharmacokinetic properties and ability to inhibit interleukin 6 secretion in beas-2b cells than compound 1 developed by amgen .
Result of Action
The molecular and cellular effects of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine’s action include the attenuation of proinflammatory cytokine and chemokine gene expression, and the reduction of macrophage infiltration .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-2-24-16-10-8-15(9-11-16)23-19-18-17(14-6-4-3-5-7-14)12-25-20(18)22-13-21-19/h3-13H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOVZCMQHVYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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